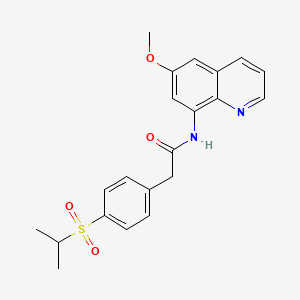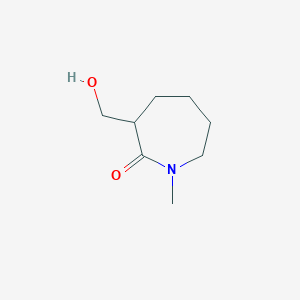![molecular formula C7H10ClN5O B2480148 3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride CAS No. 2089258-64-8](/img/structure/B2480148.png)
3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride is a useful research compound. Its molecular formula is C7H10ClN5O and its molecular weight is 215.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Properties
- A series of compounds, including derivatives of [1,2,4]triazolo[4,3-a]pyrazin-8-one, were synthesized and exhibited promising antimicrobial and antifungal activities. The synthesized compounds showed significant inhibitory effects against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans, indicating their potential as pharmaceutical agents with antimicrobial properties (Hassan, 2013).
Pharmaceutical Agent Development
- The chemical structure of 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones was explored for developing pharmaceutical agents with potential cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective activities. The synthesis scheme allows introducing diverse substituents, offering a wide range of chemical diversity and potential pharmacological applications (Kulikovska et al., 2014).
Antitumor Properties
- Novel enaminones, including [1,2,4]triazolo[4,3-a]pyrazin-8-one derivatives, were synthesized and displayed significant antitumor activities. These compounds were effective against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showcasing their potential as antitumor agents (Riyadh, 2011).
Synthetic Methodology and Drug Intermediates
- 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine, a crucial intermediate in small molecule anticancer drug synthesis, was synthesized through a series of reactions. The optimized synthetic method and the compound's confirmed structure underscore its importance in the field of drug discovery and development (Zhang et al., 2019).
Versatile Ligand in Metal Coordination
- A triazolo-triazole derivative of [1,2,4]triazolo[4,3-a]pyrazin-8-one was synthesized and studied for its acid-base and metal coordination properties. This compound exhibited amphoteric behavior and formed stable complexes with metals like Cu(ii) and Zn(ii), indicating its potential as a versatile ligand in metal coordination chemistry (Parisi et al., 2020).
Future Directions
The future directions for research on “3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride” could include further exploration of its synthesis, chemical reactivity, and biological activities. Given the biological activities reported for related compounds, it may be of interest to investigate this compound for potential therapeutic applications .
Properties
IUPAC Name |
3-(methylaminomethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O.ClH/c1-8-4-5-10-11-6-7(13)9-2-3-12(5)6;/h2-3,8H,4H2,1H3,(H,9,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPBJBDNEYCAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C2N1C=CNC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2480066.png)
![2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol](/img/structure/B2480068.png)
![N-(4-butylphenyl)-2-[(2-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2480069.png)

![Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride](/img/structure/B2480073.png)

![(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride](/img/structure/B2480077.png)



![2,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2480084.png)

![5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2480087.png)

